molecular formula C13H17BrClNO2 B4065594 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride

1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride

Cat. No. B4065594
M. Wt: 334.63 g/mol
InChI Key: VBXFENISHHKUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride, also known as MPBH, is a chemical compound used in scientific research. It is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning, memory, and inflammation. MPBH has been studied for its potential therapeutic applications in conditions such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease.

Mechanism of Action

1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning, memory, and inflammation. 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride binds to a specific site on the receptor, causing it to become more sensitive to the neurotransmitter acetylcholine. This results in increased activity of the receptor, leading to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in the gut, making it a potential therapeutic option for inflammatory bowel disease. 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has been shown to have minimal side effects and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride is not currently approved for use in humans, so its potential therapeutic applications are still being studied. In addition, the synthesis of 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride can be complex and time-consuming, making it difficult to produce large quantities for research purposes.

Future Directions

There are several potential future directions for research on 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has also been studied for its potential use in treating pain, as it has been shown to reduce pain sensitivity in animal models. In addition, further research is needed to better understand the mechanism of action of 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride and its potential therapeutic applications.

Scientific Research Applications

1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In addition, 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has been studied for its potential use in treating schizophrenia, as it has been shown to improve cognitive deficits in animal models of the disorder. 1-methyl-4-piperidinyl 4-bromobenzoate hydrochloride has also been studied for its potential use in treating inflammatory bowel disease, as it has been shown to reduce inflammation in the gut.

properties

IUPAC Name

(1-methylpiperidin-4-yl) 4-bromobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2.ClH/c1-15-8-6-12(7-9-15)17-13(16)10-2-4-11(14)5-3-10;/h2-5,12H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXFENISHHKUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-piperidinyl 4-bromobenzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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